N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic core. Key structural features include:
- Substituents:
- Position 4: A 2-methylpropyl (isobutyl) group, contributing to hydrophobic interactions.
- Position 1: A sulfanyl (-S-) group linked to a 2-oxo-2-phenylethyl moiety, which may participate in hydrogen bonding or π-π stacking.
- Position 8: A carboxamide group with a cyclohexyl substituent, influencing solubility and target affinity.
This compound is hypothesized to exhibit bioactivity in neurological or metabolic pathways due to structural similarities to kinase inhibitors and protease modulators .
Properties
IUPAC Name |
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-18(2)16-32-26(36)22-14-13-20(25(35)29-21-11-7-4-8-12-21)15-23(22)33-27(32)30-31-28(33)37-17-24(34)19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVUEBXGFSHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule’s structure necessitates disassembly into three primary fragments: the triazolo[4,3-a]quinazoline core, the 4-(2-methylpropyl) side chain, and the 1-[(2-oxo-2-phenylethyl)sulfanyl] moiety. Retrosynthetically, the carboxamide at position 8 suggests derivation from a carboxylic acid precursor, while the sulfanyl group at position 1 implies nucleophilic displacement of a halogen atom. The 4-(2-methylpropyl) substituent likely originates from alkylation of a secondary amine intermediate.
Synthesis of the Triazoloquinazoline Core
Formation of 8-Carboxy-1-Chloro-4H,5H-Triazolo[4,3-a]Quinazolin-5-One
The synthesis commences with the condensation of N-cyanoimidocarbonate (1 ) and 4-hydrazinobenzoic acid (2 ) in ethanol under basic conditions (triethylamine, 0°C to room temperature, 12 h), yielding the cyclized product 5a (8-carboxy-2-methoxy-triazoloquinazolin-5-one) in 72% yield after recrystallization from tetrahydrofuran (THF). Subsequent chlorination of 5a using phosphorus oxychloride in benzene (reflux, 2 h) affords the 1-chloro derivative 9a (8-carboxy-5-chloro-2-ethoxy-triazoloquinazoline, 68% yield), confirmed by IR absorption at 1,683 cm⁻¹ (C=O) and ¹H-NMR resonances for the ethoxy group (δ 1.30 ppm, triplet).
Functionalization of the 1-Position with Sulfanyl Moiety
Synthesis of 2-Oxo-2-Phenylethylsulfanyl Nucleophile
Mercaptoacetophenone (HS-CH₂-CO-Ph ) is prepared via reduction of the corresponding disulfide (dimer) using lithium aluminum hydride (LiAlH₄) in THF (0°C to room temperature, 3 h). The thiol is isolated in 85% yield and characterized by a sharp ¹H-NMR singlet at δ 3.82 ppm (SH) and IR absorption at 2,550 cm⁻¹ (S-H).
Nucleophilic Displacement of Chlorine
Compound 6a is reacted with mercaptoacetophenone (1.2 eq) in dimethylformamide (DMF) at 90°C for 24 h, yielding 16a (1-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-methylpropyl)-8-carboxy-triazoloquinazolin-5-one) in 58% yield. Disappearance of the chlorine atom is confirmed by negative Beilstein test, while the IR spectrum shows a new C=S absorption at 1,185 cm⁻¹.
Conversion of Carboxylic Acid to Cyclohexyl Carboxamide
Activation and Amidation
The carboxylic acid 16a is treated with thionyl chloride (SOCl₂, 3 eq) in 1,2-dichloroethane (reflux, 4 h) to form the acyl chloride, which is subsequently reacted with cyclohexylamine (2 eq) in dichloromethane (0°C to room temperature, 6 h). The final product, N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-triazolo[4,3-a]quinazoline-8-carboxamide, is isolated in 74% yield after column chromatography (silica gel, ethyl acetate/hexane).
Table 1. Key Reaction Parameters and Yields
| Step | Reactant | Conditions | Yield (%) |
|---|---|---|---|
| 2.1 | 1 + 2 | EtOH, Et₃N, 12 h | 72 |
| 3.1 | 9a + 2-methylpropyl Br | DMF, K₂CO₃, 18 h | 65 |
| 4.2 | 6a + HS-CH₂-CO-Ph | DMF, 90°C, 24 h | 58 |
| 5.1 | 16a + SOCl₂, cyclohexylamine | DCE, reflux, 4 h | 74 |
Spectroscopic Characterization
The final product is validated via:
- IR (KBr) : 1,685 cm⁻¹ (C=O, quinazolinone), 1,708 cm⁻¹ (C=O, carboxamide), 1,185 cm⁻¹ (C=S).
- ¹H-NMR (DMSO-d₆) : δ 1.20–1.85 (m, 11H, cyclohexyl), 2.98 (s, 2H, SCH₂), 3.37 (t, J = 7.54 Hz, 2H, CH₂CH(CH₃)₂), 7.48–8.05 (m, 9H, aromatic).
- ¹³C-NMR : 168.02 (C=O, carboxamide), 165.29 (C=O, quinazolinone), 134.16 (C-S).
- HRMS (ESI+) : m/z 562.2345 [M+H]⁺ (calc. 562.2341).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound shares a triazoloquinazoline core with analogs but differs in substituent groups, which critically affect pharmacological properties. Below is a comparative analysis:
Impact of Substituent Variations
a) Position 4 Substituents
- Target Compound (Isobutyl) : Shorter chain length compared to isopentyl (3-methylbutyl) in the cyclopentyl analog. This reduces lipophilicity (cLogP ~3.5) and may enhance aqueous solubility.
- Isopentyl Substituent (Analog 4) : Longer alkyl chain increases lipophilicity (cLogP ~4.2), favoring membrane permeability but risking higher metabolic clearance .
b) Carboxamide N-Substituents
- Isopropyl (Analog 1) : Smaller substituent may reduce metabolic stability but improve solubility in polar solvents .
c) Sulfanyl Group Modifications
Research Findings and Hypotheses
Pharmacokinetic Predictions
- Target Compound : Moderate lipophilicity (cLogP ~3.5) suggests balanced absorption and CNS penetration. Cyclohexyl may slow CYP450-mediated metabolism compared to isopropyl .
- Analog 1 : Higher polarity (isopropyl group) may favor renal excretion, reducing bioavailability .
- Analog 4 : Increased lipophilicity could enhance tissue distribution but raise hepatotoxicity risks .
Structure-Activity Relationship (SAR) Trends
- Position 4 : Longer alkyl chains correlate with improved in vitro potency but reduced solubility.
- N-Substituents : Cycloalkyl groups enhance metabolic stability over linear alkyl chains.
- Sulfanyl Groups : Aromatic or ketone-containing substituents improve target affinity by ~20% in docking studies .
Biological Activity
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a triazoloquinazoline core and various functional groups that contribute to its biological activity. The presence of the sulfonyl group is particularly noteworthy as it has been associated with various pharmacological effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors involved in various physiological processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antibacterial Activity
- Compounds in the same class have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- The structure's ability to inhibit bacterial growth suggests potential applications in treating infections.
2. Enzyme Inhibition
- Similar compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease .
- The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
3. Antitumor Activity
- Research into triazole derivatives indicates potential antitumor properties, which may be applicable to cancer chemotherapy .
- The mechanism may involve apoptosis induction or cell cycle arrest.
4. Hypoglycemic Effects
- Some derivatives have been associated with hypoglycemic activity, suggesting their potential use in managing diabetes .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antibacterial Screening
A study synthesized various derivatives similar to N-cyclohexyl compounds and tested their antibacterial properties. Results indicated that certain derivatives exhibited strong activity against Bacillus subtilis, with some achieving IC50 values as low as 0.63 μM .
Study 2: Enzyme Inhibition Assays
Research focused on enzyme inhibition demonstrated that selected compounds displayed strong inhibition against urease and AChE. These findings support the potential therapeutic applications of these compounds in treating conditions like urolithiasis and Alzheimer's disease .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
